
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-((1-(1-methyl-1H-indol-3-yl)cyclobutyl)methyl)-” is a complex organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenyl group with isopropyl substituents and an indole moiety, making it a unique and potentially significant molecule in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Step 1: Preparation of the isocyanate precursor by reacting 2,6-bis(1-methylethyl)phenylamine with phosgene.
Step 2: Reaction of the isocyanate with the amine derivative of 1-(1-methyl-1H-indol-3-yl)cyclobutylmethane under controlled conditions to form the urea compound.
Industrial Production Methods
Industrial production methods for such complex ureas often involve:
Large-scale synthesis: using batch reactors.
Purification: through crystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenyl and indole groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation products: Phenolic derivatives, quinones.
Reduction products: Amines, alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Use as a precursor in the synthesis of advanced materials or specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: Could involve inhibition or activation of particular biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Urea derivatives: Compounds with similar urea moieties but different substituents.
Indole derivatives: Compounds featuring the indole structure but with different functional groups.
Uniqueness
Structural Complexity: The combination of phenyl, isopropyl, and indole groups makes it unique.
Its unique structure may offer advantages in specific research or industrial applications.
Propiedades
| 145131-33-5 | |
Fórmula molecular |
C27H35N3O |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methylindol-3-yl)cyclobutyl]methyl]urea |
InChI |
InChI=1S/C27H35N3O/c1-18(2)20-11-8-12-21(19(3)4)25(20)29-26(31)28-17-27(14-9-15-27)23-16-30(5)24-13-7-6-10-22(23)24/h6-8,10-13,16,18-19H,9,14-15,17H2,1-5H3,(H2,28,29,31) |
Clave InChI |
SEBKBSAEZUJPHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCC2)C3=CN(C4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



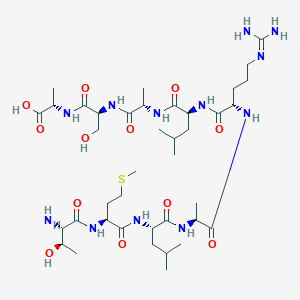


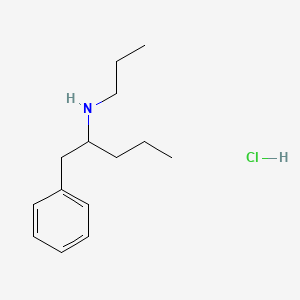

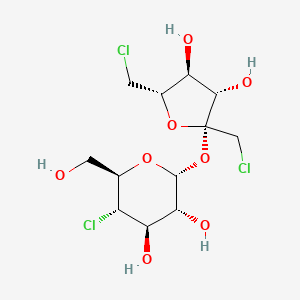
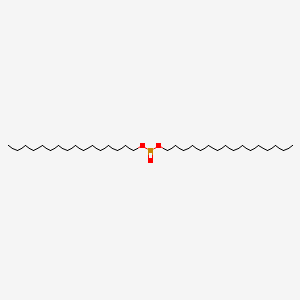
![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
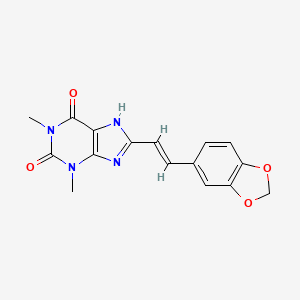

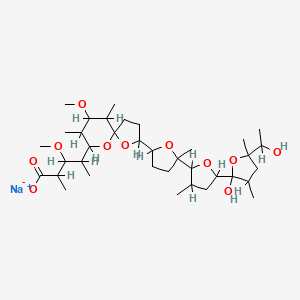

![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
